N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)pentanamide
Overview
Description
N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)pentanamide is a useful research compound. Its molecular formula is C17H27N3OS and its molecular weight is 321.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.18748367 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pesticide Interaction and Hybrid Residue Formation
One notable application involves the interaction between different herbicides, leading to the formation of unexpected hybrid residues in soil. For instance, the combination of propanil and solan transformed into asymmetric 3,3',4-trichloro-4'-methylazobenzene, with each herbicide contributing to half of the molecule (Bartha, 1969).
Organic Synthesis and Catalysis
In organic synthesis, metal-free oxidative 1,2-arylmethylation cascades of N-(arylsulfonyl)acrylamides have been explored for constructing complex molecules. This methodology enables the one-step formation of two new C-C bonds, demonstrating broad substrate scope and functional group tolerance (Tan et al., 2016).
Anticholinergic Activity
The anticholinergic activity of stereoisomers of 4-(dimethylamino)-2-phenyl-(2-pyridyl)pentanamide has been investigated, revealing significant differences in potency among the isomers. This study highlights the potential therapeutic applications of these compounds in treating overactive detrusor syndrome (Oyasu et al., 1994).
Antimicrobial Activity
The synthesis and characterization of dihydropyridine derivatives derived from 3-aryl-2-isobutanoyl-N-phenyl-acrylamide have been explored for their antimicrobial activities. These compounds exhibit significant pharmacological properties, including cardiovascular benefits (Joshi, 2015).
Structural and Spectroscopic Characterization
N-{[(4-bromophenyl)amino]carbonothioyl}benzamide has been synthesized and characterized through various techniques, including IR, NMR, mass spectrometry, and X-ray diffraction. This work contributes to the understanding of molecular structures and potential applications in material science (Saeed et al., 2010).
Properties
IUPAC Name |
N-[[4-(diethylamino)-2-methylphenyl]carbamothioyl]pentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3OS/c1-5-8-9-16(21)19-17(22)18-15-11-10-14(12-13(15)4)20(6-2)7-3/h10-12H,5-9H2,1-4H3,(H2,18,19,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQLFCDTSXIPEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(=S)NC1=C(C=C(C=C1)N(CC)CC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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